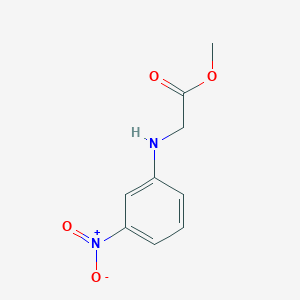

N-(3-NITROPHENYL)GLYCINE METHYL ESTER

Description

N-(3-Nitrophenyl)glycine methyl ester is a glycine derivative featuring a 3-nitrophenyl substituent on the glycine nitrogen and a methyl ester group at the carboxylate terminus. The nitro group is a strong electron-withdrawing substituent, which likely enhances the compound's reactivity in electrophilic substitutions or hydrolysis reactions. Such derivatives are often intermediates in pharmaceutical or agrochemical synthesis due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

methyl 2-(3-nitroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-3-2-4-8(5-7)11(13)14/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSBDPODOKCGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968667 | |

| Record name | Methyl N-(3-nitrophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5389-83-3 | |

| Record name | NSC151110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-(3-nitrophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-NITROPHENYL)GLYCINE METHYL ESTER typically involves the nitration of aniline derivatives followed by esterification. One common method starts with 3-nitroaniline, which undergoes a reaction with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-NITROPHENYL)GLYCINE METHYL ESTER can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Methyl 2-(3-aminoanilino)acetate.

Substitution: Various substituted aniline derivatives.

Hydrolysis: 3-nitroaniline and methanol.

Scientific Research Applications

N-(3-NITROPHENYL)GLYCINE METHYL ESTER has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-NITROPHENYL)GLYCINE METHYL ESTER depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- N-(3-Bromophenyl)glycine Methyl Ester (CAS 876587-87-0): Substituent: 3-Bromophenyl (electron-withdrawing but less polar than nitro). Molecular Formula: C₁₂H₁₄NO₄Br Molecular Weight: 316.15 g/mol Key Differences: Bromine's lower electronegativity compared to nitro may reduce the compound's susceptibility to nucleophilic aromatic substitution. This makes the bromo derivative less reactive in certain synthetic pathways .

Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate :

- Substituents : Phenylsulfonyl and 3-trifluoromethylphenyl.

- Key Differences : The sulfonyl group enhances stability against hydrolysis, while the trifluoromethyl group introduces steric hindrance and lipophilicity. These features contrast with the nitro group’s polar nature, suggesting divergent applications in medicinal chemistry .

Physical Properties and Solubility

- N-Tritylglycine Methyl Ester (CAS 10065-71-1): Substituent: Triphenylmethyl (trityl). Molecular Formula: C₂₂H₂₁NO₂ Molecular Weight: 331.41 g/mol Melting Point: 106–107°C Key Differences: The bulky trityl group increases crystallinity and reduces solubility in polar solvents compared to the nitro analog. This highlights how bulky substituents can hinder practical applications requiring solubility .

- (N-Benzoyl)glycylglycine Methyl Ester (CAS 51514-00-2): Substituents: Benzoyl and glycylglycine chain. This contrasts with the nitro derivative’s simpler structure, which may prioritize synthetic versatility over biological interactions .

Electronic and Functional Group Comparisons

| Compound | Key Functional Groups | Electronic Effects | Potential Applications |

|---|---|---|---|

| N-(3-Nitrophenyl)glycine methyl ester | Nitro, methyl ester | Strong electron-withdrawing, polar | Pharmaceutical intermediates |

| N-(3-Bromophenyl)glycine methyl ester | Bromo, methyl ester | Moderate electron-withdrawing | Halogenation reactions |

| N-Tritylglycine methyl ester | Trityl, methyl ester | Steric hindrance, non-polar | Protecting group in synthesis |

| (N-Benzoyl)glycylglycine methyl ester | Benzoyl, peptide, ester | Hydrogen-bonding, moderate polarity | Peptide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.